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Compound of Interest

Compound Name: 2-Iodobenzylic alcohol

Cat. No.: B1584928 Get Quote

This guide provides a comprehensive technical overview of the methodologies employed in the

structural elucidation of 2-iodobenzyl alcohol. Designed for researchers, scientists, and

professionals in drug development, this document delves into the core analytical techniques,

offering not just procedural steps but also the underlying scientific principles that govern

experimental choices.

Introduction
2-Iodobenzyl alcohol (C₇H₇IO) is a valuable synthetic intermediate in organic and medicinal

chemistry.[1] Its structure, characterized by an iodine atom and a hydroxymethyl group on

adjacent carbons of a benzene ring, offers unique reactivity for the synthesis of complex

molecules, including substituted seven-membered lactones.[1] A thorough understanding of its

three-dimensional structure and electronic properties is paramount for predicting its reactivity

and designing novel synthetic pathways. This guide will explore the primary analytical

techniques for the comprehensive structural analysis of 2-iodobenzyl alcohol.

Physicochemical Properties
A foundational understanding of the physicochemical properties of 2-iodobenzyl alcohol is

essential before undertaking any structural analysis.
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Property Value Source

Molecular Formula C₇H₇IO [2][3]

Molecular Weight 234.04 g/mol [2]

Appearance White to yellow crystalline solid [3]

Melting Point 89-92 °C [1][4]

Boiling Point 145 °C at 10 mmHg [1]

Solubility Insoluble in water [1]

Synthesis Overview
The common laboratory synthesis of 2-iodobenzyl alcohol involves the reduction of 2-

iodobenzoic acid.[1][5] This is typically achieved using a reducing agent such as borane-

dimethyl sulfide complex in an appropriate solvent like tetrahydrofuran (THF).[1][5]
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Caption: Synthetic pathway for 2-iodobenzyl alcohol.
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Detailed Synthesis Protocol[1][7]
Dissolve 2-iodobenzoic acid (1.0 eq) in anhydrous THF in a round-bottom flask under an

inert atmosphere.

Cool the solution to 0 °C in an ice bath.

Slowly add borane-dimethyl sulfide complex (1.2 eq) dropwise to the stirred solution.

Allow the reaction mixture to warm to room temperature and stir for 15 hours.

Quench the reaction by the slow addition of a phosphate buffer (pH 7).

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium

sulfate.

Concentrate the solution under reduced pressure to yield crude 2-iodobenzyl alcohol as a

white solid.

Structural Elucidation Techniques
A multi-faceted analytical approach is necessary for the unambiguous structural determination

of 2-iodobenzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of

organic molecules.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-iodobenzyl alcohol in CDCl₃ provides distinct signals for the

aromatic, benzylic, and hydroxyl protons.[6]
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.83 d 1H Aromatic (ortho to I)

7.44-7.51 m 1H Aromatic

7.38 t 1H Aromatic

7.01 t 1H Aromatic

4.69 s 2H -CH₂-

Source: The Royal Society of Chemistry[6]

The downfield shift of the proton ortho to the iodine atom is due to the deshielding effect of the

halogen. The singlet at 4.69 ppm is characteristic of the benzylic protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton.[6]

Chemical Shift (δ, ppm) Assignment

142.59 C-I

139.21 C-CH₂OH

130.19 Aromatic CH

129.30 Aromatic CH

128.48 Aromatic CH

97.46 (Not explicitly assigned, likely an aromatic CH)

69.28 -CH₂OH

Source: The Royal Society of Chemistry[6]
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The carbon attached to the iodine atom (C-I) is significantly shielded, appearing at

approximately 97.46 ppm, a characteristic feature of iodo-substituted aromatic rings.

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of

a molecule. For 2-iodobenzyl alcohol, Electron Ionization (EI) is a common technique.

The molecular ion peak ([M]⁺) is expected at m/z 234, corresponding to the molecular weight of

the compound.[7] Common fragmentation pathways for benzyl alcohols include the loss of a

hydrogen radical to form a stable oxonium ion ([M-H]⁺ at m/z 233) and cleavage of the carbon-

iodine bond.[7][8]
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Caption: Proposed fragmentation of 2-iodobenzyl alcohol in EI-MS.
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Vibrational Spectroscopy (FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups

present in a molecule based on their characteristic vibrational frequencies.[9] For 2-iodobenzyl

alcohol, the key absorptions are:

Wavenumber (cm⁻¹) Vibration Functional Group

~3350 (broad) O-H stretch Alcohol

3100-3000 C-H stretch Aromatic

2950-2850 C-H stretch Aliphatic (-CH₂-)

~1050 C-O stretch Primary Alcohol

The broadness of the O-H stretch is indicative of hydrogen bonding in the solid state.[10]

X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive structural information,

revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.

[11] While a specific crystal structure for 2-iodobenzyl alcohol is not readily available in the

public domain, analysis of analogous structures, such as 2-bromobenzyl alcohol, can provide

valuable insights.[12] The process involves growing a single crystal of the compound and

analyzing the diffraction pattern of X-rays passing through it.[13]
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Caption: General workflow for X-ray crystallography.

Reactivity and Applications
The structural features of 2-iodobenzyl alcohol dictate its reactivity. The hydroxyl group can

undergo oxidation to form 2-iodobenzaldehyde or 2-iodobenzoic acid, and it can participate in

etherification and esterification reactions.[14] The carbon-iodine bond is susceptible to

cleavage and is a key feature for its use in cross-coupling reactions to form new carbon-carbon

bonds.[14][15]

Conclusion
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The structural analysis of 2-iodobenzyl alcohol is a multi-technique endeavor. NMR

spectroscopy elucidates the carbon-hydrogen framework, mass spectrometry confirms the

molecular weight and fragmentation patterns, and FTIR spectroscopy identifies key functional

groups. While X-ray crystallography provides the ultimate atomic-level detail, a combination of

these spectroscopic methods allows for a comprehensive and unambiguous structural

assignment. This in-depth understanding is crucial for its effective application in the synthesis

of novel compounds for the pharmaceutical and materials science industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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